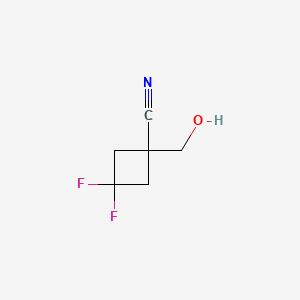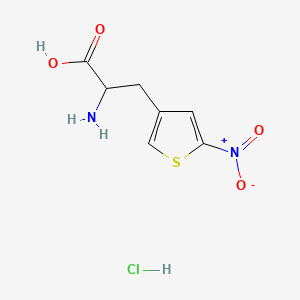
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a nitro group at the 5-position and an amino group at the 2-position, making it a unique derivative of propanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride typically involves the nitration of a thiophene derivative followed by the introduction of the amino and propanoic acid groups. One common method includes the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitrothiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Introduction of Propanoic Acid Group: The resulting compound is then reacted with a suitable reagent to introduce the propanoic acid group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Amino-3-(5-aminothiophen-3-yl)propanoic acid.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The amino and propanoic acid groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 2-Amino-3-(7-methyl-1H-indol-5-yl)propanoic acid
Uniqueness
2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride is unique due to the presence of the nitrothiophene moiety, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for redox reactions, while the thiophene ring provides stability and aromaticity. These features distinguish it from other similar compounds and make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9ClN2O4S |
|---|---|
Molekulargewicht |
252.68 g/mol |
IUPAC-Name |
2-amino-3-(5-nitrothiophen-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O4S.ClH/c8-5(7(10)11)1-4-2-6(9(12)13)14-3-4;/h2-3,5H,1,8H2,(H,10,11);1H |
InChI-Schlüssel |
UTVXDQPLXJKRQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



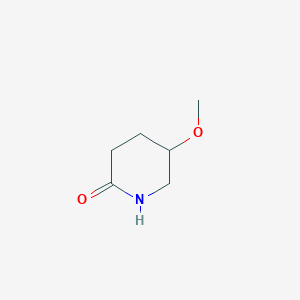
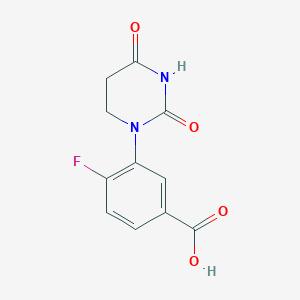
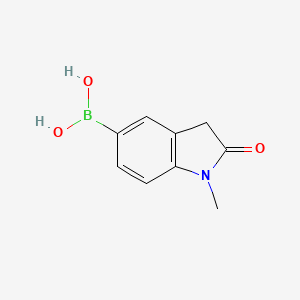
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

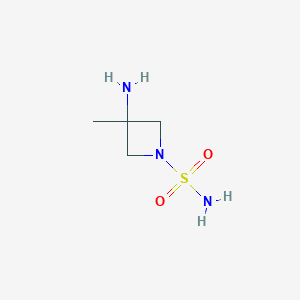

![{1-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13465250.png)
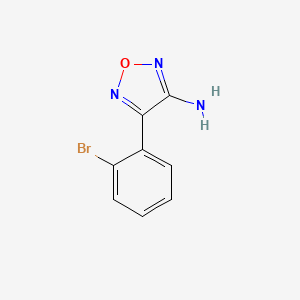
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
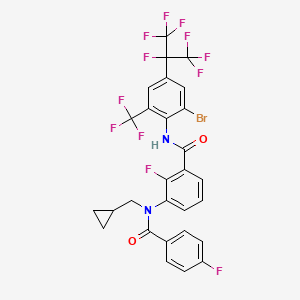
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
